2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 family proteins are involved in regulating programmed cell death, or apoptosis, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-737 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
作用机制
The mechanism of action of 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile involves binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, preventing them from interacting with pro-apoptotic proteins and inhibiting apoptosis. 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile is selective for Bcl-2, Bcl-xL, and Bcl-w, but not for other Bcl-2 family members such as Mcl-1. This selectivity is important for minimizing toxicity to normal cells, as Mcl-1 is required for the survival of many normal cells.
Biochemical and Physiological Effects:
2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has also been shown to have limitations, such as the development of resistance in some cancer cells and toxicity to normal cells in certain contexts.
实验室实验的优点和局限性
2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has several advantages for use in laboratory experiments, including its well-defined mechanism of action and selectivity for Bcl-2 family proteins. However, 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile can be difficult to solubilize and has limited stability in aqueous solutions, which can complicate experimental design. In addition, the development of resistance to 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile can limit its effectiveness in some experimental models.
未来方向
There are several future directions for research on 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile and related compounds. One area of interest is the development of more potent and selective inhibitors of Bcl-2 family proteins, which could improve the efficacy and safety of these agents. Another area of interest is the investigation of the mechanisms of resistance to 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile and strategies to overcome this resistance. Finally, the clinical development of 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile and related compounds as anticancer agents is an important area of ongoing research.
合成方法
The synthesis of 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile involves several steps, starting with the reaction of 4-nitrobenzyl alcohol with thionyl chloride to form 4-nitrobenzyl chloride. This is then reacted with 4-aminopyrimidin-2-ol to form 2-{[(4-amino-6-nitro-2-pyrimidinyl)thio]methyl}benzonitrile. Reduction of the nitro group with palladium on carbon and hydrogen gas yields the final product, 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile.
科学研究应用
2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile can induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This leads to activation of the pro-apoptotic proteins Bax and Bak, which promote cell death. 2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, multiple myeloma, and solid tumors.
属性
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c13-6-8-3-1-2-4-9(8)7-18-12-15-10(14)5-11(17)16-12/h1-5H,7H2,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKACFRCZFJJGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。